![molecular formula C21H24O11 B15130138 [5-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate](/img/structure/B15130138.png)
[5-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curculigoside B is a phenolic glycoside compound isolated from the rhizomes of Curculigo orchioides, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curculigoside B can be synthesized through various chemical processes. One common method involves the extraction of the compound from the rhizomes of Curculigo orchioides using high-speed counter-current chromatography . This technique allows for the efficient separation and purification of curculigoside B from other phenolic glycosides present in the plant.
Industrial Production Methods
Industrial production of curculigoside B typically involves large-scale extraction from Curculigo orchioides. The process begins with the drying and pulverization of the plant material, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify curculigoside B .
Chemical Reactions Analysis
Types of Reactions
Curculigoside B undergoes various chemical reactions, including:
Oxidation: Curculigoside B can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert curculigoside B into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acetic anhydride (Ac₂O) and benzoyl chloride (C₆H₅COCl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted phenolic compounds .
Scientific Research Applications
Chemistry: Used as a model compound for studying phenolic glycosides and their chemical properties.
Biology: Investigated for its role in protecting cells from oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, osteoporosis, and arthritis.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents for pharmaceutical and cosmetic products
Mechanism of Action
Curculigoside B exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Neuroprotective Mechanisms: It modulates signaling pathways such as the NF-κB pathway, reducing neuronal inflammation and apoptosis
Comparison with Similar Compounds
Curculigoside B is often compared with other phenolic glycosides such as curculigoside A, C, and D. While all these compounds share similar structural features, curculigoside B is unique in its potent neuroprotective and anti-inflammatory activities . Other similar compounds include:
Curculigoside A: Known for its anti-arthritic and anti-inflammatory properties.
Curculigoside C: Exhibits antioxidant and anti-diabetic effects.
Curculigoside D: Demonstrates activity against β-amyloid aggregation, making it a potential candidate for Alzheimer’s disease research
Properties
IUPAC Name |
[5-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZYHORWVKHYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
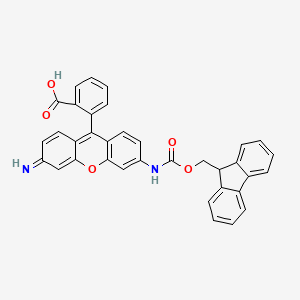
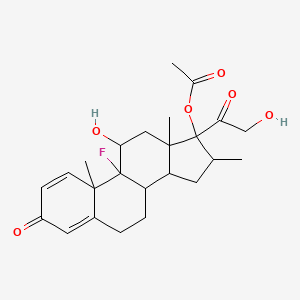
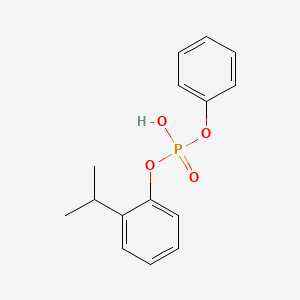
![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
![2-amino-7-(3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl)-1H-purin-6-one](/img/structure/B15130089.png)
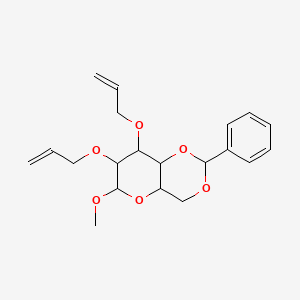
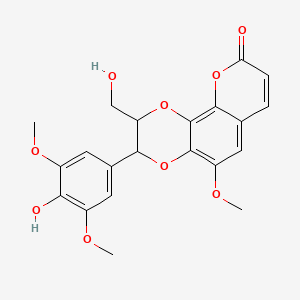
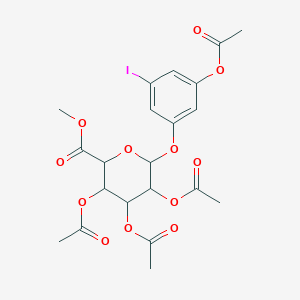
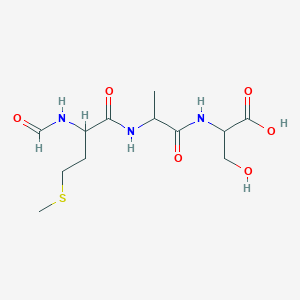
![6,7-Dihydro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15130123.png)


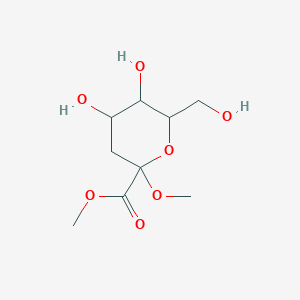
![[9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate](/img/structure/B15130135.png)
